![molecular formula C14H13N3S2 B2640318 N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 477872-82-5](/img/structure/B2640318.png)
N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine
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Description
“N-allyl-2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine” is a chemical compound . It is also known as “n-allyl-n-[2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl]amine” or "4-(methylsulfanyl)-N-(prop-2-en-1-yl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-6-amine" .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines has been reported . The key isothiocyanate was prepared using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, a highly toxic agent . The cyclization reaction of benzo-thiosemicarbazide derivatives was performed through Wamhoff methods .Molecular Structure Analysis
The molecular structure of “N-allyl-2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine” is complex. It includes a benzothieno[3,2-d]pyrimidin-4-amine core, with a methylsulfanyl group at the 2-position and an allyl group attached to the nitrogen atom .Scientific Research Applications
- N-allyl-2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine (BTBT) is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it a promising candidate for use in electronic components, such as transistors and memory devices .
- Researchers have explored BTBT as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently absorb sunlight and facilitate charge separation makes it an attractive material for enhancing solar cell performance .
- BTBT has been investigated for use in organic photovoltaic devices. Its electron-donating properties and compatibility with other organic materials contribute to its potential as a non-fullerene acceptor in OPVs .
- Recently, BTBT derivatives, such as BTBT-TPE (containing tetraphenylethylene) and BTBT-NMe (with phenyl-N,N-dimethylamine), have been studied for their AIE behavior. BTBT-TPE exhibits AIE, while BTBT-NMe shows aggregation-caused quenching (ACQ). These properties are valuable for designing luminescent materials and sensors .
- BTBT-NMe demonstrates interaction-induced halochromism (protonation effect). Understanding this behavior can lead to applications in chemical sensing and responsive materials .
- Some BTBT derivatives have been evaluated as fluorescent probes for detecting tumors or monitoring their progression. Their unique optical properties make them potentially useful in biomedical imaging .
Organic Field-Effect Transistors (OFETs)
Dye-Sensitized Solar Cells (DSSCs)
Organic Photovoltaics (OPVs)
Aggregation-Induced Emission (AIE)
Halochromic Behavior
Fluorescent Probes for Tumor Detection
properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-3-8-15-13-12-11(16-14(17-13)18-2)9-6-4-5-7-10(9)19-12/h3-7H,1,8H2,2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBCSBRFZYRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NCC=C)SC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine |
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